molecular formula C8H9NO3 B1599129 Benzaldehyde, 3-hydroxy-4-methoxy-, oxime CAS No. 51673-94-0

Benzaldehyde, 3-hydroxy-4-methoxy-, oxime

Cat. No. B1599129
CAS RN: 51673-94-0
M. Wt: 167.16 g/mol
InChI Key: OFECAPSGCJMTFT-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-hydroxy-4-methoxy-, also known as Isovanillin, is a derivative of vanillin . It has a molecular formula of C8H8O3 and a molecular weight of 152.1473 .


Synthesis Analysis

The synthesis of Benzaldehyde, 3-hydroxy-4-methoxy-, involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline . Another method involves converting the corresponding ethyl ester into hydrazides, followed by a reaction with 4-hydroxy-3-methoxy-benzaldehyde .


Molecular Structure Analysis

The molecular structure of Benzaldehyde, 3-hydroxy-4-methoxy-, can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 .


Chemical Reactions Analysis

Benzaldehyde, 3-hydroxy-4-methoxy-, reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide . It also undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases .


Physical And Chemical Properties Analysis

Benzaldehyde, 3-hydroxy-4-methoxy-, has a molecular weight of 152.1473 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Conformational and Spectroscopic Studies

Benzaldehyde, 3-hydroxy-4-methoxy-, oxime, along with its derivatives, has been studied for its conformational, spectroscopic, optical, physicochemical properties, and molecular docking capabilities. The studies involve the analysis of molecular stability through hyper-conjugative interactions and charge delocalization using natural bond orbital analysis. These analyses provide insights into the physical and chemical characteristics of the molecule, which are essential for various scientific applications (Kaya, Kucuk, & Kaya, 2018).

Applications in Analytical Chemistry

One of the significant applications of benzaldehyde, 3-hydroxy-4-methoxy-, oxime is in the spectrophotometric determination of elements like cerium (IV). The compound forms a colored complex with Ce(IV), which can be used for its quantitative analysis in various samples, indicating its importance in analytical chemistry (Patil, Lokhande, Janwadkar, Yadav, & Patil, 2015).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of this compound are of considerable interest. Studies have demonstrated the potential of benzaldehyde, 3-hydroxy-4-methoxy-, oxime derivatives in the field of nonlinear optics, highlighting their utility in the development of optical materials (Venkataramanan, Uchil, & Bhat, 1994).

Molecular Structure and Vibrational Spectral Studies

The molecular structure and vibrational spectral properties of benzaldehyde, 3-hydroxy-4-methoxy-, oxime and its derivatives are extensively studied using various spectroscopic techniques. These studies provide valuable information about the compound's molecular behavior, which is crucial for its application in material science and molecular engineering (Yadav, Sharma, & Kumar, 2018).

Synthesis and Chemical Reactions

The compound's synthesis and its chemical reactions are also areas of research interest. For example, its synthesis using Iron(III) Chloride as a catalyst has been studied, showcasing its potential in organic synthesis (Hong-ping, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for the research and application of Benzaldehyde, 3-hydroxy-4-methoxy-, were not found in the search results, its ability to form Schiff-bases through condensation reactions suggests potential uses in organic synthesis .

properties

IUPAC Name

5-(hydroxyiminomethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFECAPSGCJMTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402489
Record name Benzaldehyde, 3-hydroxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 3-hydroxy-4-methoxy-, oxime

CAS RN

51673-94-0
Record name Benzaldehyde, 3-hydroxy-4-methoxy-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lotfi, R Mollaabbasi, GS Patience - Biomass and Bioenergy, 2018 - Elsevier
Oxidative and inert lignin thermolysis generate methane, CO, CO 2 , and char but also intermediate valuable compounds. These thermos-sensitive compounds may either repolymerize …
Number of citations: 10 www.sciencedirect.com

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